1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid
Overview
Description
“1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid” is a compound with the molecular formula C11H12N2O6S and a formula weight of 300.29 . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The compound can be synthesized by the reaction of 4-hydroxyproline with 4-nitrobenzenesulfonyl chloride . The synthesis process was characterized using single crystal X-ray diffraction studies and spectroscopic methods including NMR, FTIR, ES-MS, and UV .Molecular Structure Analysis
The compound has crystallized in an orthorhombic crystal system with space group P2 1 2 1 2 1 . The S1-N1 bond length of 1.628 (2) Å indicates the formation of the compound . The absence of characteristic downfield 1 H NMR peak of pyrrolidine ring and the presence of S–N stretching vibration at 857.82 cm −1 on the FTIR are strong indications for the formation of the sulfonamide .Chemical Reactions Analysis
The compound is a derivative of pyrrolidine, a nitrogen heterocycle that is widely used in the synthesis of biologically active compounds . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized if preformed .Physical And Chemical Properties Analysis
The compound has a molecular formula of C11H12N2O6S and a formula weight of 300.29 . Further physical and chemical properties are not specified in the retrieved papers.Scientific Research Applications
Synthesis and Chemical Properties
Preparation Techniques : A method for preparing 1-(4-Nitrophenyl methanesulfonyl) pyrrolidine involves four-step reactions starting from benzyl chloride, leading to yields as high as 98% for the title compound (Fei, 2004).
Cyclisation Reactions : The compound participates in cyclisation reactions via carbenium ion generation, with both toluene- and nitrophenyl-sulfonyl groups being suitable for all substrates tested, leading to good to excellent yields of corresponding pyrrolidines (Griffiths-Jones & Knight, 2010).
Antimicrobial Activity : Novel cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones shows antimicrobial activity with MIC values ranging from 0.09-1.0 mg (Zareef, Iqbal, & Arfan, 2008).
Synthesis of Carboxylic Anhydrides : The compound is used in the novel synthesis of carboxylic anhydrides from carboxylic acid, showing good to excellent yields (Kim et al., 2003).
Electrophilic Center and Substituent Modifications : The compound allows for modification of both the electrophilic center and substituents, influencing the reaction mechanism significantly (Um et al., 2006).
Biological and Pharmaceutical Research
Synthesis of Heterocyclic Compounds : Utilized as a precursor for both aromatic and non-aromatic 2,5-disubstituted five-membered heterocyclic compounds (Benetti et al., 2002).
- ORγt inverse agonists was discovered, showing high selectivity against PXR, LXRα, and LXRβ, and demonstrating biological efficacy in animal models (Duan et al., 2019).
Kinetics in Enzyme Inhibition : The kinetics of reactions with a series of pyridines and alicyclic amines were studied, indicating that the compound is an important model substrate for medicinally important sulfamate esters (Spillane, O'Byrne, & McCaw, 2008).
Development of Sulfonic Acid Prodrugs : It's used in the development of lipophilic, perorally bioavailable prodrugs of sulfonates, demonstrating high stability and adenosine receptor affinities (Yan & Müller, 2004).
Effects on Ruminal Protein Metabolism : Studies on the effects of related compounds on ruminal protein degradation and microorganisms suggest potential agricultural applications (Floret et al., 1999).
Solvatochromism and Solvation Energy Relationships : The compound's derivatives were analyzed for solvatochromism, aiding in the understanding of solvent effects on molecular properties (Hofmann et al., 2008).
Future Directions
The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Future research could focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
properties
IUPAC Name |
1-(4-nitrophenyl)sulfonylpyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O6S/c14-11(15)10-2-1-7-12(10)20(18,19)9-5-3-8(4-6-9)13(16)17/h3-6,10H,1-2,7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPIPGHKYHUOGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383058 | |
Record name | 1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid | |
CAS RN |
88867-96-3 | |
Record name | 1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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